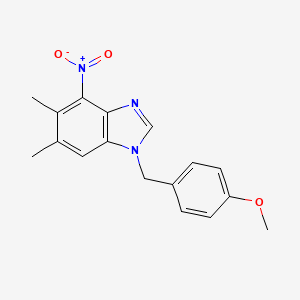

1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Overview

Description

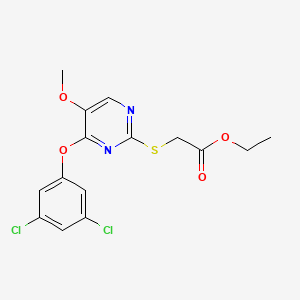

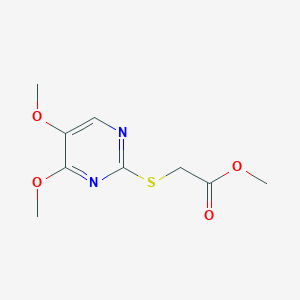

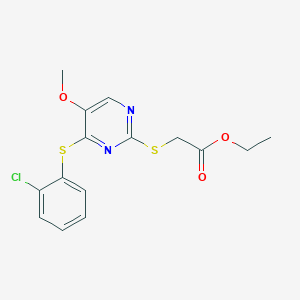

The compound “1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzimidazole core, which is a fused aromatic ring made up of benzene and imidazole .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and halogenation .Scientific Research Applications

Derivatives and Chemical Reactions

1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole and its derivatives have been studied for various chemical reactions and properties. Harutyunyan (2016) explored nitrogen heterocycles reacting with 4-methoxy-3-nitrobenzyl chloride to produce N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the chemical versatility of related compounds (Harutyunyan, 2016).

Synthesis Techniques

The synthesis techniques involving benzimidazole derivatives, including this compound, have been a topic of research. For example, Chanda et al. (2012) developed a microwave-assisted approach for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, indicating the potential for innovative synthesis methods for related compounds (Chanda et al., 2012).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of benzimidazole derivatives have been extensively researched. Tavman et al. (2009) synthesized and characterized compounds including 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols, highlighting their antibacterial effects against various bacteria, suggesting potential medical applications for similar benzimidazole compounds (Tavman et al., 2009).

Structural Analysis and Molecular Properties

Structural analysis and understanding of the molecular properties of benzimidazole derivatives are crucial in scientific research. Cobo et al. (2018) conducted a synthesis and structural analysis of 6-benzimidazolyl-5-nitrosopyrimidines, providing insights into the electronic polarization and intermolecular interactions of these compounds, which can be informative for the study of this compound (Cobo et al., 2018).

Potential in Chemotherapy

The exploration of benzimidazole derivatives in chemotherapy, particularly their antileukemic potential, has been a subject of interest. Gowda et al. (2009) synthesized 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, evaluating their efficacy as potential chemotherapeutic agents, which can be relevant to the study of this compound in similar contexts (Gowda et al., 2009).

Mechanism of Action

Target of Action

A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the production of amyloid-beta and tau phosphorylation, given the similar compound’s effects . Amyloid-beta is a peptide that aggregates to form plaques in the brains of Alzheimer’s patients, while tau is a protein that forms neurofibrillary tangles in the same condition.

Result of Action

The similar compound was found to prevent the formation of amyloid-beta and reduce tau phosphorylation in cellular models of alzheimer’s disease , suggesting potential therapeutic effects against this condition.

Future Directions

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-8-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-4-6-14(23-3)7-5-13/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZESJLNODSAQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B3127650.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)

![2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3127714.png)

![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)

![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127728.png)